7-[[(5-Methyl-1,2-oxazol-3-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol
Description
Properties
IUPAC Name |
7-[[(5-methyl-1,2-oxazol-3-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-12-11-16(23-25-12)22-18(15-6-2-3-9-20-15)14-8-7-13-5-4-10-21-17(13)19(14)24/h2-11,18,24H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIJXGPDGPQILA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[[(5-Methyl-1,2-oxazol-3-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol typically involves multi-step organic reactions. One common route starts with the preparation of the quinolin-8-ol core, followed by the introduction of the pyridin-2-ylmethyl group through a nucleophilic substitution reaction. The final step involves the attachment of the 5-Methyl-1,2-oxazol-3-yl group via an amination reaction under controlled conditions, such as using a base like sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
7-[[(5-Methyl-1,2-oxazol-3-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridin-2-ylmethyl and quinolin-8-ol moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-8-one derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
7-[[(5-Methyl-1,2-oxazol-3-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 7-[[(5-Methyl-1,2-oxazol-3-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting its protective effects. The exact molecular pathways can vary depending on the biological context.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substitution pattern on the quinolin-8-ol core significantly influences physicochemical properties. Below is a comparative analysis of Compound A with four analogs (Table 1):
Key Observations :
- logP : Compound A and 8397-0664 exhibit similar logP values (~3.6), indicating comparable hydrophobicity. The nitro group in BB70449 likely increases polarity but may elevate molecular weight.
- Steric Effects : The 3-nitrophenyl group in BB70449 introduces steric bulk, which may hinder binding in constrained active sites compared to Compound A’s pyridylmethyl group.
Crystallographic and Conformational Insights
- Planarity and Stacking : Analogous triazolothiadiazole systems () exhibit near-planar geometries (r.m.s. deviation = 0.002 Å), with π-π stacking between thiadiazole and oxazole rings (3.47 Å). Compound A’s pyridylmethyl linker may adopt a similar planar conformation, stabilized by intramolecular H-bonding.
- Dihedral Angles : In , dihedral angles between heterocycles and aryl rings range from 6–43°, suggesting flexibility. Compound A’s pyridylmethyl group could allow adaptive binding in biological targets.
Biological Activity
7-[[(5-Methyl-1,2-oxazol-3-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of compound 1, including its mechanisms of action, efficacy against various cell lines, and its potential therapeutic applications.
Chemical Structure and Properties
Compound 1 has the following chemical structure:
- Molecular Formula : C19H16N4O2
- Molecular Weight : 336.36 g/mol
- CAS Number : 3637394
The compound features a quinoline core, which is known for its diverse biological activities, and a 5-methyl-1,2-oxazole moiety that may contribute to its pharmacological properties.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of compound 1. It has been found to exhibit cytotoxic effects on various cancer cell lines. For instance:
- Cell Lines Tested :
- Human breast adenocarcinoma (MCF-7)
- Human melanoma (MEL-8)
- Human acute monocytic leukemia (U937)
The compound demonstrated IC50 values indicating significant cytotoxicity. For example, in MCF-7 cells, the IC50 was reported at approximately 15.63 µM , comparable to established chemotherapeutic agents like Tamoxifen, which has an IC50 of 10.38 µM .
The mechanisms underlying the anticancer activity of compound 1 include:
- Induction of Apoptosis : Flow cytometry assays revealed that compound 1 induces apoptosis in a dose-dependent manner by increasing caspase-3/7 activity.
- Cell Cycle Arrest : The compound was shown to arrest cell proliferation at the G1 phase in MCF-7 cells, suggesting interference with cell cycle progression .
Antimicrobial Activity
In addition to its anticancer properties, compound 1 has also been evaluated for antimicrobial activity:
- Tested Strains :
- Gram-positive bacteria (e.g., Staphylococcus aureus)
- Gram-negative bacteria (e.g., Escherichia coli)
- Fungal strains (e.g., Candida albicans)
The Minimum Inhibitory Concentration (MIC) values indicated moderate to good antimicrobial activity against these pathogens. For instance, MIC values ranged from 4.69 µM against Bacillus subtilis to 22.9 µM against Staphylococcus aureus .
Case Studies and Research Findings
Several research studies have provided insights into the biological activity of compound 1:
- Study on Anticancer Effects : In a comparative study involving various derivatives of pyridine compounds, compound 1 exhibited superior cytotoxicity against leukemia and breast cancer cell lines compared to other synthesized analogs .
- Antimicrobial Evaluation : A systematic review on monomeric alkaloids highlighted that compounds similar to compound 1 showed promising antibacterial and antifungal activities with MIC values supporting their potential as therapeutic agents .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
